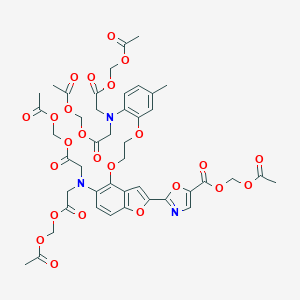![molecular formula C12H15N5O4 B021212 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one CAS No. 109389-25-5](/img/structure/B21212.png)
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one
Descripción general
Descripción
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Ribavirin, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Ribavirin is not fully understood, but it is believed to involve the inhibition of viral replication by interfering with the synthesis of viral RNA. Ribavirin is also thought to enhance the host immune response to viral infections.
Efectos Bioquímicos Y Fisiológicos
Ribavirin has been shown to have various biochemical and physiological effects, including the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of the host immune response. Additionally, Ribavirin has been shown to have some toxic effects, including hemolytic anemia and teratogenicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ribavirin has several advantages for lab experiments, including its antiviral properties, ability to induce apoptosis in cancer cells, and modulation of the host immune response. However, Ribavirin also has some limitations, including its toxicity and potential teratogenicity.
Direcciones Futuras
There are several future directions for the research on Ribavirin, including the development of new and more efficient synthesis methods, further investigation of its antiviral properties, and exploration of its potential use in cancer treatment. Additionally, future research could focus on the identification of new targets for Ribavirin and the development of more specific and less toxic analogs.
Métodos De Síntesis
Ribavirin can be synthesized using different methods, including enzymatic and chemical synthesis. The chemical synthesis involves the reaction of 1,2,4-triazole with 4,5-dihydroxyl-2-methylpyrimidine in the presence of a base to form Ribavirin. The enzymatic synthesis, on the other hand, involves the use of enzymes such as adenosine deaminase to catalyze the conversion of adenosine to inosine, which is then converted to Ribavirin.
Aplicaciones Científicas De Investigación
Ribavirin has been extensively studied for its antiviral properties, particularly in the treatment of hepatitis C virus (HCV) infection. It has also been investigated for its potential use in the treatment of other viral infections, including respiratory syncytial virus (RSV), Lassa fever virus, and Crimean-Congo hemorrhagic fever virus. Additionally, Ribavirin has been studied for its potential use in cancer treatment, as it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-7-3-16(10-2-8(19)9(4-18)21-10)12(20)15-11(7)17-6-13-5-14-17/h3,5-6,8-10,18-19H,2,4H2,1H3/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVLKWJVGSRGSQ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)C3CC(C(O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3C[C@@H]([C@H](O3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911150 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-methyl-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one | |
CAS RN |
109389-25-5 | |
| Record name | 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109389255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-methyl-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)

